molecular formula C7H12O B1630533 1-Heptyn-3-ol CAS No. 7383-19-9

1-Heptyn-3-ol

Cat. No.: B1630533
CAS No.: 7383-19-9
M. Wt: 112.17 g/mol
InChI Key: SHSFXAVQBIEYMK-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Heptyn-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyn-3-ol can be synthesized through several methods. One common approach involves the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-heptyne, where the alkyne is first converted to a borane intermediate and then oxidized to form the alcohol.

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydroboration-oxidation method due to its efficiency and high yield. The process involves the use of borane reagents and hydrogen peroxide under controlled conditions to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Heptyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Hept-1-yn-3-one or hept-1-ynoic acid.

    Reduction: Hept-1-en-3-ol or heptan-3-ol.

    Substitution: 1-Heptyn-3-chloride or 1-Heptyn-3-bromide.

Mechanism of Action

The mechanism of action of 1-Heptyn-3-ol involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with biomolecules.

Comparison with Similar Compounds

    1-Hepten-3-ol: Similar in structure but contains a double bond instead of a triple bond.

    2-Heptyn-1-ol: The hydroxyl group is located at a different position on the carbon chain.

    1,6-Heptadien-4-ol: Contains two double bonds and a hydroxyl group.

Uniqueness: 1-Heptyn-3-ol is unique due to the presence of both an alkyne and an alcohol functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in organic chemistry.

Properties

IUPAC Name

hept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSFXAVQBIEYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022250
Record name 1-Heptyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-19-9
Record name 1-Heptyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptyn-3-ol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Heptyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-HEPTYN-3-OL, (±)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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